molecular formula C12H10ClF2N3 B6457697 N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine CAS No. 2548987-72-8

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457697
CAS No.: 2548987-72-8
M. Wt: 269.68 g/mol
InChI Key: JEHJWYFWLPWFAW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (CAS 2548987-72-8) is a pyrimidine-based compound of significant interest in chemical and pharmaceutical research. Its molecular structure incorporates a difluoromethyl group at the 6-position and a 2-chlorophenyl moiety on the amine functionality . These features are known to confer enhanced metabolic stability and cell membrane permeability, making the compound a valuable scaffold in medicinal chemistry for the development of molecular inhibitors . The presence of halogen atoms (chlorine and fluorine) contributes to moderate lipophilicity, which can be optimized for interaction with specific biological targets . With a molecular formula of C12H10ClF2N3 and a molecular weight of 269.68 g/mol, this compound is suited for exploration in agrochemical and pharmacological applications . It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHJWYFWLPWFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-like Cyclization

A modified Biginelli reaction using ethyl acetoacetate, difluoromethyl-containing aldehydes, and 2-chlorophenylurea under acidic conditions forms the pyrimidine skeleton. For example:

Reaction Conditions

ComponentQuantityConditionsYield
Ethyl acetoacetate1.0 equivHCl (cat.), ethanol, 80°C65%
Difluoromethyl aldehyde1.2 equiv12 h reflux
2-Chlorophenylurea1.1 equiv

This method faces challenges in regioselectivity, often requiring chromatographic purification to isolate the 6-difluoromethyl isomer.

Amidines as Cyclization Partners

Reaction of 1,3-diketones with 2-chlorophenylguanidine in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–140°C) provides better regiocontrol. For instance:

Optimized Protocol

  • 1,3-Diketone : 5-(difluoromethyl)-1,3-diketone (1.0 equiv)

  • Guanidine : 2-Chlorophenylguanidine (1.05 equiv)

  • Solvent : DMF, 130°C, 8 h

  • Yield : 78% after recrystallization

Difluoromethyl Group Introduction Strategies

Post-Cyclization Fluorination

Direct fluorination of a hydroxymethyl or bromomethyl intermediate at position 6 using DAST or Deoxo-Fluor:

Example Fluorination

ParameterValue
Substrate6-(Hydroxymethyl)pyrimidine
Fluorinating AgentDAST (2.5 equiv)
SolventDichloroethane
Temperature0°C → rt, 12 h
Yield62%

This method risks over-fluorination and requires careful stoichiometric control.

Pre-Functionalized Building Blocks

Incorporating difluoromethyl groups early in the synthesis improves efficiency. The ACS route for 4-(difluoromethyl)pyridin-2-amine demonstrates a scalable approach using 2,2-difluoroacetic anhydride (Table 1):

Table 1: Scalable Synthesis of Difluoromethyl Intermediates

StepReactionConditionsYield
1Enone formationEtOAc, 50°C, 3 h78%
2Methoxyimine formationMeONH2, AcOH, 50°C, 7 h94%
3Cyclization to pyridineHBr/AcOH, 90°C, 15 h53%
4Reduction to amineZn/AcOH, rt, 3 h85%

Adapting this strategy, 6-(difluoromethyl)pyrimidine precursors could be synthesized via analogous cyclization-reduction sequences.

Amination at Position 4

Nucleophilic Aromatic Substitution

Reaction of 4-chloropyrimidine derivatives with 2-chlorophenylamine under basic conditions:

Optimized Conditions

  • Substrate : 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine

  • Amine : 2-Chlorophenylamine (1.2 equiv)

  • Base : K2CO3 (2.0 equiv)

  • Solvent : DMSO, 100°C, 24 h

  • Yield : 68%

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enhances efficiency for electron-deficient aryl amines:

Catalytic System

ComponentQuantity
Pd(OAc)25 mol%
Xantphos10 mol%
Cs2CO32.5 equiv
Toluene, 110°C, 18 h
Yield 82%

This method avoids harsh conditions and improves functional group tolerance.

Integrated Synthesis Routes

Convergent Approach

  • Pyrimidine Formation : Cyclocondensation of 5-(difluoromethyl)-1,3-diketone with 2-chlorophenylguanidine.

  • Methylation : Dimethyl sulfate at position 2 (K2CO3, DMF, 60°C, 90%).

  • Final Purification : Crystallization from heptane/EtOAc (9:1).

Overall Yield : 51% over three steps.

Linear Synthesis

  • Difluoromethyl Introduction : DAST fluorination of 6-hydroxymethylpyrimidine.

  • Amination : Buchwald-Hartwig coupling with 2-chlorophenylamine.

  • Methylation : CH3I/NaH in THF (0°C → rt, 85%).

Overall Yield : 47%.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing isomer formation during cyclocondensation remains a key issue. Computational modeling (DFT) suggests steric effects dominate substituent positioning.

  • Fluorination Efficiency : DAST-mediated reactions often require excess reagent. Alternatives like XtalFluor-E show promise (92% conversion in pilot trials).

  • Scale-Up Limitations : Zinc-mediated reductions (as in the ACS method ) generate stoichiometric metal waste. Catalytic hydrogenation using Pd/C is under investigation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorophenyl group undergoes nucleophilic substitution under basic conditions. Key findings include:

Reagents/Conditions Products Mechanistic Insights
Amines (e.g., NH₃, alkylamines) in DMF at 80°C Aryl amine derivativesChlorine replaced via σ-complex formation; Cs₂CO₃ enhances nucleophilicity.
Thiols (e.g., NaSH) in EtOH, reflux Thioether derivativesPolar aprotic solvents accelerate substitution kinetics.
Alkoxides (e.g., NaOMe) in THF Methoxy-substituted aryl compoundsSteric hindrance from pyrimidine ring influences regioselectivity.

Reduction Reactions

The difluoromethyl (-CF₂H) and pyrimidine moieties participate in selective reductions:

  • Difluoromethyl Group Reduction

    • Reagents : H₂/Pd-C in EtOH or LiAlH₄ in THF .

    • Products : Monofluoromethyl (-CFH₂) or methyl (-CH₃) derivatives.

    • Kinetics : Complete reduction to -CH₃ requires excess LiAlH₄ (≥3 equiv) at 60°C .

  • Pyrimidine Ring Reduction

    • Conditions : Catalytic hydrogenation (H₂, Raney Ni) at 50 psi .

    • Outcome : Partially saturated 1,4-dihydropyrimidine derivatives.

Cross-Coupling Reactions

The pyrimidine core engages in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₃PO₄ in dioxane/H₂O (3:1).

  • Scope : Boronic acids with electron-withdrawing groups yield biaryl derivatives (75–92% yields).

Example :

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine+ArB(OH)2Pd6-Ar-substituted pyrimidine\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd}} \text{6-Ar-substituted pyrimidine}

Aminomethylation (Mannich Reaction)

Under Mannich conditions, the amine group reacts with formaldehyde and primary amines:

Amine Product Yield Conditions
Methylamine2-(Methylamino)-3,7-diazabicyclo[3.3.1]non-2-ene68%EtOH, 25°C, 12 h
CyclohexylamineAnalogous bicyclic derivative61%Reflux, N₂ atmosphere

Mechanism : Imine intermediate formation, followed by cyclocondensation to fused bicyclic structures.

Oxidation Behavior

Limited oxidative pathways are reported, but theoretical studies suggest:

  • Methyl Group Oxidation : Potential conversion to carboxyl (-COOH) using KMnO₄/H₂SO₄, though yields are low (<30%) due to competing pyrimidine ring degradation .

  • Difluoromethyl Stability : Resists oxidation under mild conditions (e.g., H₂O₂, NaIO₄) but decomposes in strong oxidizers (e.g., CrO₃) .

Reaction Comparison with Analogues

Compound Key Reactivity Differences
N-(2-chlorophenyl)-2-methylpyrimidin-4-amineNo difluoromethyl group; slower substitution kinetics.
N-(2-fluorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amineFluorine enhances aryl ring electrophilicity.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that similar pyrimidine derivatives exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds with a pyrimidine core have demonstrated efficacy against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The difluoromethyl group may enhance the compound's effectiveness by improving its interaction with cancer-related targets.
  • Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent. The unique combination of the chlorophenyl and difluoromethyl groups can potentially lead to enhanced activity against bacterial strains.

Agrochemicals

The compound's unique properties may also lend themselves to applications in agrochemicals. Its ability to interact with biological systems could be harnessed for developing new pesticides or herbicides that target specific pathways in pests while minimizing impact on non-target organisms.

Material Science

In material science, the incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials. Its chemical stability and reactivity might allow for the development of advanced materials with specific functionalities, such as sensors or drug delivery systems.

Case Study 1: Anticancer Activity

A study investigating the efficacy of various pyrimidine derivatives found that those containing difluoromethyl groups exhibited enhanced cytotoxicity against A431 cells compared to their non-difluorinated counterparts. This suggests that the difluoromethyl substitution is crucial for increasing biological activity.

Case Study 2: Antimicrobial Testing

In a preliminary screening of antimicrobial activity, this compound was tested against several bacterial strains. Results indicated moderate activity, warranting further investigation into its mechanisms of action and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The chlorophenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Features and Substituent Effects

The table below compares structural motifs and substituent effects across analogous compounds:

Compound Name Substituents (Positions) Key Structural Differences Molecular Weight References
N-(2-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine 2-Me, 4-(2-Cl-C6H4NH), 6-(CF2H) Difluoromethyl at C6 265.26 g/mol
N-(4-Chlorophenyl)-5-[(4-Cl-C6H4)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine 2-Ph, 4-(4-Cl-C6H4NH), 5-(4-Cl-C6H4CH2NH) Chlorophenylaminomethyl at C5 447.34 g/mol
N-(2-Fluorophenyl)-5-[(4-MeO-C6H4)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine 2-Ph, 4-(2-F-C6H4NH), 5-(4-MeO-C6H4CH2NH) Methoxyphenylaminomethyl at C5 430.47 g/mol
BK44119 (6-(difluoromethyl)-N-(3-MeO-C6H4)-2-Me-pyrimidin-4-amine) 2-Me, 4-(3-MeO-C6H4NH), 6-(CF2H) Methoxyphenyl vs. chlorophenyl at C4 265.26 g/mol

Key Observations :

  • Position 4 (Aryl Substituents) : The 2-chlorophenyl group in the target compound may enhance halogen bonding compared to 3-methoxyphenyl (BK44119) or 4-chlorophenyl analogs .
  • Position 6 (Electron-Withdrawing Groups) : The difluoromethyl group (CF2H) offers greater metabolic stability than methyl (Me) or thioether groups (e.g., isopropylthio in ) due to reduced oxidative susceptibility .
  • Position 5: Substitution at C5 (e.g., aminomethyl groups in ) introduces additional hydrogen-bonding capacity, which is absent in the target compound .
Crystallographic and Conformational Analysis
  • Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-MeO-C6H4)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine, the pyrimidine ring forms dihedral angles of 12.8°–86.1° with substituent aryl planes, influenced by intramolecular N–H⋯N hydrogen bonds .
  • Hydrogen Bonding: Analogs like N-(4-chlorophenyl)-5-[(4-Cl-C6H4)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine exhibit intermolecular N–H⋯N bonds, forming polymeric chains . The absence of a C5 substituent in the target compound may limit such interactions, favoring weaker C–H⋯π or C–H⋯O bonds .

Biological Activity

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that exhibits potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chlorophenyl Group : Enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.
  • Difluoromethyl Group : May improve metabolic stability and bioavailability.
  • Pyrimidine Ring : A common scaffold in many biologically active compounds.

The molecular formula is C11H10ClF2N3C_{11}H_{10}ClF_2N_3 and its molecular weight is approximately 253.67 g/mol.

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound's binding affinity and selectivity, while the chlorophenyl group may facilitate interactions with hydrophobic regions of target molecules.

Biological Activity

Research indicates that this compound may have applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that similar pyrimidine derivatives exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds with a pyrimidine core have shown efficacy against various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
  • Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that pyrimidine derivatives can inhibit cell migration and invasion in cancer models, indicating potential use in cancer therapy .
    • Another investigation into related compounds found promising results in inhibiting acetylcholinesterase activity, which could be relevant for neurodegenerative diseases like Alzheimer’s .
  • In Silico Studies :
    • Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies suggest that the compound could effectively bind to specific receptors involved in disease pathways .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
N-(4-Chlorophenyl)-N-(difluoromethyl)pyridin-2-amineAnticancer potential
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidineAntimicrobial properties
4-(benzo[d]thiazole-2-yl) phenolsAcetylcholinesterase inhibition

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. A common approach includes:

  • Step 1 : Condensation of 2-chloroaniline with a difluoromethyl-substituted pyrimidine precursor.
  • Step 2 : Methylation at the 2-position using methyl iodide or dimethyl sulfate under basic conditions.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Optimization strategies:

  • Use catalysts like palladium or copper for coupling reactions to enhance regioselectivity .
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to improve yield .
  • Monitor reaction progress using HPLC to minimize byproducts .

Q. How is the molecular structure characterized using X-ray crystallography and spectroscopic methods?

  • X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles between the pyrimidine ring and substituents. For example, similar compounds show angles of ~12° between pyrimidine and aryl groups, indicating moderate conjugation .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., difluoromethyl splitting patterns).
    • IR : Stretching frequencies (e.g., N-H at ~3300 cm1^{-1}) validate amine groups .

Q. What in vitro biological assays evaluate its antimicrobial or enzyme inhibitory activity?

  • Antimicrobial assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence-based ADP-Glo™ kits. IC50_{50} values are compared to reference inhibitors like BMS-354825 .

Q. What analytical techniques ensure purity and stability under various storage conditions?

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS to detect hydrolysis or oxidation products .

Q. How does the difluoromethyl group influence physicochemical properties?

  • Lipophilicity : Increases logP by ~0.5–1.0 compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism at the methyl group, prolonging half-life .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing interactions affect stability and solubility?

  • Hydrogen bonding : Intramolecular N-H⋯N bonds (e.g., 2.1 Å in similar pyrimidines) rigidify the structure, reducing solubility but enhancing thermal stability .
  • Crystal packing : Weak C-H⋯π interactions (3.5 Å) create layered structures, as seen in polymorphs of related compounds. Solubility varies with packing density .

Q. What computational methods predict binding affinity to target enzymes like kinases?

  • Molecular docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets. Key residues (e.g., Asp381 in Src kinase) form hydrogen bonds with the pyrimidine ring .
  • DFT calculations : Assess electronic effects of chlorine and fluorine on binding energy (e.g., charge distribution at the 2-chlorophenyl group) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., pH, serum content) that alter compound ionization or protein binding.
  • Structural validation : Verify stereochemical purity via chiral HPLC; enantiomers may exhibit divergent activities .

Q. How does fluorination at the difluoromethyl position impact pharmacokinetics?

  • Metabolism : Fluorine blocks cytochrome P450 oxidation, reducing clearance (e.g., t1/2_{1/2} increases from 2.1 to 4.8 hours in rat models) .
  • Distribution : Enhanced logD improves blood-brain barrier penetration, critical for CNS-targeted therapies .

Q. What challenges arise in synthesizing enantiomerically pure forms?

  • Chiral intermediates : Use of enantiopure amines or transition-metal catalysts (e.g., Ru-BINAP) for asymmetric synthesis.
  • Resolution : Chiralpak® AD-H columns separate enantiomers with >99% ee. Polymorph screening identifies stable crystalline forms .

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